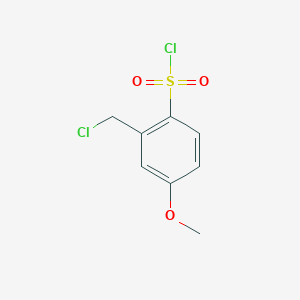

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl. It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .

Synthesis Analysis

A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .Molecular Structure Analysis

The molecular structure of a similar compound, Chloromethyl methyl ether (CMME), is CH3OCH2Cl .Chemical Reactions Analysis

Chloromethyl methyl ether (CMME) is used as an alkylating agent and industrial solvent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Chloromethyl methyl ether (CMME) is a colorless liquid, with a molecular weight of 80.51 g/mol .作用机制

Target of Action

The primary targets of 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride are likely to be organic compounds with nucleophilic sites, such as amines or alcohols . The compound can react with these targets via nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloromethyl group in the compound acts as a leaving group, allowing the nucleophile to replace it .

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical reactions, particularly those involving nucleophilic substitution . The downstream effects would depend on the specific targets and the nature of the biochemical pathways they are involved in.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Given its reactivity, it is likely to undergo rapid metabolism in the body, potentially leading to a variety of metabolites. Its bioavailability would depend on factors such as its absorption rate and the extent of its metabolism .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the nature of the resulting biochemical reactions. Potential effects could include the modification of target molecules, the disruption of biochemical pathways, or the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive species, and the concentration of the compound itself . For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

安全和危害

未来方向

属性

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXVRJFJMELDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)

![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)

![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)

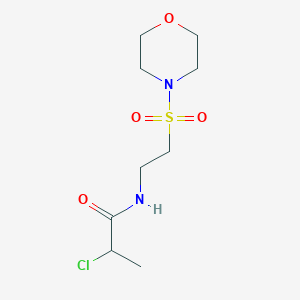

![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)